molecular formula C12H11N B3348198 2-Isopropenylquinoline CAS No. 15825-90-8

2-Isopropenylquinoline

Cat. No.: B3348198
CAS No.: 15825-90-8
M. Wt: 169.22 g/mol
InChI Key: SFOHETZMLXYFPZ-UHFFFAOYSA-N
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Description

2-Isopropenylquinoline is a quinoline derivative featuring an isopropenyl group (–CH₂C(CH₂)=CH₂) at the 2-position of the quinoline core. Quinolines are heterocyclic aromatic systems with a benzene ring fused to a pyridine ring, widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-prop-1-en-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-8H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOHETZMLXYFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490839
Record name 2-(Prop-1-en-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15825-90-8
Record name 2-(1-Methylethenyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15825-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Prop-1-en-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropenylquinoline can be achieved through various methods. One common approach involves the reaction of aniline derivatives with α,β-unsaturated aldehydes or ketones under acidic conditions. The Skraup synthesis is a well-known method for synthesizing quinoline derivatives, including this compound. This method involves the use of glycerol, sulfuric acid, and an oxidizing agent to facilitate the cyclization and formation of the quinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reaction and reduce the formation of by-products. The use of microwave-assisted synthesis and solvent-free conditions has also been explored to achieve greener and more sustainable production methods .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield dihydroquinoline derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products:

Scientific Research Applications

2-Isopropenylquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropenylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and cellular processes. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and functional group impacts among 2-Isopropenylquinoline and its analogues:

Compound Substituent at C2 Key Properties/Applications Reference
This compound Isopropenyl (–CH₂C(CH₂)=CH₂) Potential reactivity in polymerization or electrophilic additions (inferred)
2-Sulfonylquinoline Sulfonyl (–SO₂R) Bioactivity (antimicrobial, anticancer); synthetic versatility via deoxygenative C2-sulfonylation
2-(4-R-Phenyl)quinoline-4-carboxylic acid Aryl (e.g., 4-R-phenyl) + carboxylate Pharmaceutical intermediates (e.g., YS-1 derivatives); yields 80–88%
2-(Thiophen-2-ylsulfanyl)quinoline Thiophene-sulfanyl (–S–C₄H₃S) Electron-rich systems for optoelectronics; characterized via mass spectrometry
2-Phenyl-1,2,3,4-tetrahydroisoquinoline Phenyl + tetrahydro ring Neuropharmacology (e.g., opioid receptor modulation)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Sulfonyl and carboxylate groups (e.g., in 2-sulfonylquinoline and YS-1 derivatives) enhance polarity and bioactivity , whereas isopropenyl and thiophene-sulfanyl groups may favor π-conjugation or metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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